molecular formula C21H44O8 B1495605 2-[2,3-Bis(2-hydroxyethoxy)propoxy]ethanol;dodecanoic acid CAS No. 57107-95-6

2-[2,3-Bis(2-hydroxyethoxy)propoxy]ethanol;dodecanoic acid

Cat. No.: B1495605
CAS No.: 57107-95-6
M. Wt: 424.6 g/mol
InChI Key: DKWXCDCBSHDIJN-UHFFFAOYSA-N
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Description

Poly(oxy-1,2-ethanediyl), alpha,alpha’,alpha’'-1,2,3-propanetriyltris(omega-hydroxy-, dodecanoate) is a complex polymeric compound known for its versatile applications in various fields. This compound is characterized by its unique structure, which includes multiple ethylene oxide units and dodecanoate groups, making it a valuable component in industrial and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Poly(oxy-1,2-ethanediyl), alpha,alpha’,alpha’'-1,2,3-propanetriyltris(omega-hydroxy-, dodecanoate) typically involves the polymerization of ethylene oxide with a triol initiator, followed by esterification with dodecanoic acid. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C) to facilitate the polymerization and esterification reactions.

    Catalysts: Acidic or basic catalysts to accelerate the reactions.

    Solvents: Organic solvents such as toluene or dichloromethane to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Feedstock Preparation: Purification of ethylene oxide and triol initiators.

    Polymerization: Controlled addition of ethylene oxide to the triol initiator in the presence of a catalyst.

    Esterification: Reaction of the resulting polymer with dodecanoic acid to form the final product.

    Purification: Removal of unreacted materials and by-products through distillation or filtration.

Chemical Reactions Analysis

Types of Reactions

Poly(oxy-1,2-ethanediyl), alpha,alpha’,alpha’'-1,2,3-propanetriyltris(omega-hydroxy-, dodecanoate) undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form peroxides or other oxidized derivatives.

    Reduction: Reaction with reducing agents to break down the polymer chains.

    Substitution: Replacement of hydroxyl groups with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Peroxides, aldehydes, and carboxylic acids.

    Reduction Products: Shorter polymer chains, alcohols.

    Substitution Products: Ethers, esters, and amides.

Scientific Research Applications

Poly(oxy-1,2-ethanediyl), alpha,alpha’,alpha’'-1,2,3-propanetriyltris(omega-hydroxy-, dodecanoate) has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.

    Biology: Employed in the preparation of biocompatible materials and drug delivery systems.

    Medicine: Utilized in the formulation of pharmaceutical excipients and controlled-release drug delivery systems.

    Industry: Applied in the production of cosmetics, personal care products, and lubricants.

Mechanism of Action

The mechanism of action of Poly(oxy-1,2-ethanediyl), alpha,alpha’,alpha’'-1,2,3-propanetriyltris(omega-hydroxy-, dodecanoate) involves its ability to interact with various molecular targets and pathways:

    Surfactant Properties: The compound reduces surface tension, allowing it to stabilize emulsions and enhance the solubility of hydrophobic compounds.

    Biocompatibility: Its structure allows for minimal toxicity and immunogenicity, making it suitable for biomedical applications.

    Controlled Release: The polymer matrix can encapsulate active ingredients and release them in a controlled manner over time.

Comparison with Similar Compounds

Poly(oxy-1,2-ethanediyl), alpha,alpha’,alpha’'-1,2,3-propanetriyltris(omega-hydroxy-, dodecanoate) can be compared with other similar compounds such as:

    Polyethylene Glycol (PEG): Similar in structure but lacks the dodecanoate groups, making it less hydrophobic.

    Polypropylene Glycol (PPG): Contains propylene oxide units instead of ethylene oxide, resulting in different physical properties.

    Polysorbates: Similar surfactant properties but with different ester groups, affecting their solubility and emulsifying capabilities.

These comparisons highlight the unique properties of Poly(oxy-1,2-ethanediyl), alpha,alpha’,alpha’'-1,2,3-propanetriyltris(omega-hydroxy-, dodecanoate), particularly its balance of hydrophilic and hydrophobic characteristics, making it a versatile compound in various applications.

Properties

CAS No.

57107-95-6

Molecular Formula

C21H44O8

Molecular Weight

424.6 g/mol

IUPAC Name

2-[2,3-bis(2-hydroxyethoxy)propoxy]ethanol;dodecanoic acid

InChI

InChI=1S/C12H24O2.C9H20O6/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;10-1-4-13-7-9(15-6-3-12)8-14-5-2-11/h2-11H2,1H3,(H,13,14);9-12H,1-8H2

InChI Key

DKWXCDCBSHDIJN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)O.C(COCC(COCCO)OCCO)O

Canonical SMILES

CCCCCCCCCCCC(=O)O.C(COCC(COCCO)OCCO)O

Key on ui other cas no.

57107-95-6

Pictograms

Irritant

Origin of Product

United States

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